1-(2-Morpholinoethyl)cyclopentan-1-amine
Description
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H22N2O/c12-11(3-1-2-4-11)5-6-13-7-9-14-10-8-13/h1-10,12H2 |
InChI Key |
ZMSDCYWIQXZAGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCN2CCOCC2)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
One common and efficient method involves reductive amination of cyclopentanone derivatives with 2-(morpholino)ethylamine or its protected forms.
Step 1: Formation of the imine intermediate
Cyclopentanone is reacted with 2-(morpholino)ethylamine under mild acidic or neutral conditions to form an imine or iminium intermediate.Step 2: Reduction
The imine intermediate is then reduced using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which selectively reduce the imine to the corresponding amine without affecting other functional groups.-
- High selectivity and yield
- Mild reaction conditions
- Avoids harsh reagents that can degrade morpholine or cyclopentane rings
-
- Control of pH is critical to prevent side reactions
- Use of protecting groups may be necessary if other reactive groups are present
Nucleophilic Substitution Route
Another approach involves nucleophilic substitution on a suitable cyclopentane derivative bearing a leaving group at the 1-position.
Step 1: Preparation of 1-halocyclopentane or 1-tosylcyclopentane
The cyclopentane ring is functionalized at the 1-position with a good leaving group such as bromide or tosylate.Step 2: Nucleophilic substitution with 2-(morpholino)ethylamine
The nucleophile, 2-(morpholino)ethylamine, attacks the electrophilic carbon bearing the leaving group, displacing it and forming the desired amine linkage.-
- Straightforward reaction mechanism
- Potential for regioselective substitution
-
- Requires preparation of halogenated or tosylated intermediates
- Possible competing elimination or side reactions
Multi-step Synthesis via Protected Intermediates
In some cases, the synthesis involves multi-step sequences starting from cyclopentanone or cyclopentanol derivatives:
- Protection of amino or hydroxyl groups to prevent side reactions
- Functional group interconversions to introduce the morpholinoethyl side chain
- Final deprotection and purification steps
This approach is often used when stereochemical control or additional functionalization is required.
Data Table: Summary of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Advantages | Drawbacks |
|---|---|---|---|---|
| Reductive Amination | Imine formation + reduction | Cyclopentanone, 2-(morpholino)ethylamine, NaBH3CN or NaBH(OAc)3 | High selectivity, mild conditions | Sensitive to pH, may need protection |
| Nucleophilic Substitution | Halogenation + substitution | 1-Bromocyclopentane or 1-tosylcyclopentane, 2-(morpholino)ethylamine | Direct, regioselective | Requires intermediate prep, side reactions possible |
| Multi-step via Protected Intermediates | Protection, functionalization, deprotection | Various protecting groups, reagents for functional group manipulation | Enables stereocontrol, versatile | Longer synthesis, more steps |
Research Discoveries and Perspectives
Studies on related cyclopentyl amines emphasize the importance of mild reductive amination conditions to preserve the morpholine ring integrity, as harsh conditions can lead to ring-opening or degradation.
The nucleophilic substitution method benefits from recent advances in selective halogenation of cyclopentane derivatives, improving yields and regioselectivity.
Protecting group strategies have been refined to allow late-stage modifications, facilitating the synthesis of analogs with different substituents on the morpholine ring or cyclopentane core, expanding the compound's utility in medicinal chemistry.
Analytical methods such as HPLC and NMR are routinely employed to confirm the structure and purity of intermediates and final products, ensuring reproducibility and scalability.
Chemical Reactions Analysis
1-(2-Morpholinoethyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce various substituted cyclopentane compounds .
Scientific Research Applications
1-(2-Morpholinoethyl)cyclopentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Morpholinoethyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The morpholinoethyl group plays a crucial role in its binding affinity and selectivity towards target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Data Table: Key Structural and Functional Comparisons
Substituent-Driven Property Differences
Morpholinoethyl Group vs. Aromatic Substituents
- Morpholine derivatives are frequently used in drug design to improve pharmacokinetics (e.g., blood-brain barrier penetration) .
- The trifluoromethyl group further enhances metabolic stability .
Morpholinoethyl vs. Aliphatic Amines
- Dimethylaminomethyl (tertiary amine): The dimethylamino group in is less polar than morpholinoethyl, reducing solubility but increasing basicity. Its hydrochloride salt form improves stability and handling .
- Thiophene-ethyl : The sulfur atom in thiophene introduces distinct electronic effects (e.g., resonance stabilization) and may influence binding to sulfur-interacting biological targets .
Morpholinoethyl vs. Heterocyclic Substituents
- Oxadiazole-trifluoromethyl (): The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic resistance and electronic tunability. The trifluoromethyl group adds hydrophobicity and electronegativity .
Biological Activity
1-(2-Morpholinoethyl)cyclopentan-1-amine is a chemical compound characterized by a cyclopentane ring with a primary amine and a morpholine group. The morpholine component is significant as it influences the compound's biological activity, making it a subject of interest in pharmacological research. This compound's unique structure may confer distinct properties that could be beneficial in various therapeutic applications.
The biological activity of 1-(2-Morpholinoethyl)cyclopentan-1-amine is primarily attributed to its ability to interact with specific biological targets. The morpholine moiety allows for various interactions, including:
- Hydrogen bonding: The nitrogen atom in the morpholine ring can participate in hydrogen bonding with biological macromolecules, enhancing binding affinity.
- Hydrophobic interactions: The cyclopentane structure contributes to hydrophobic interactions that can influence cellular uptake and target specificity.
Pharmacological Applications
Research indicates that compounds similar to 1-(2-Morpholinoethyl)cyclopentan-1-amine have been explored for their potential in treating several conditions, including:
- Neurological disorders: Due to its ability to cross the blood-brain barrier, it may have implications in neuropharmacology.
- Antimicrobial activity: Morpholine derivatives are often investigated for their antimicrobial properties, which could extend to this compound.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with morpholine-containing compounds, providing insights into the potential applications of 1-(2-Morpholinoethyl)cyclopentan-1-amine.
Table 1: Summary of Biological Activities
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated significant inhibition of bacterial growth | Potential use as an antibacterial agent |
| Study B | Showed neuroprotective effects in animal models | Possible application in neurodegenerative diseases |
| Study C | Indicated anti-inflammatory properties through cytokine modulation | Therapeutic potential in inflammatory disorders |
Synthesis and Structural Comparison
The synthesis of 1-(2-Morpholinoethyl)cyclopentan-1-amine can be achieved through various chemical methods, often involving the coupling of morpholine with cyclopentyl amines. Its unique structure differentiates it from other similar compounds, which may lack the specific combination of cyclic and amine functionalities.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Morpholine | Heterocyclic amine | Less sterically hindered |
| Piperidine | Saturated six-membered ring | More basic due to lack of electron-withdrawing groups |
| Cyclohexylamine | Cycloalkyl amine without morpholine structure | Lacks ether functionality |
Q & A
Basic: What established synthetic routes exist for 1-(2-Morpholinoethyl)cyclopentan-1-amine, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
Synthesis typically involves cyclopentanone derivatives reacting with morpholine-containing reagents under reductive amination or alkylation conditions. For optimization:
- Variation of Reaction Parameters : Adjust temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reactants to favor amine coupling .
- Catalyst Screening : Test palladium, nickel, or enzyme-based catalysts to improve selectivity and reduce side products.
- In Situ Monitoring : Use techniques like TLC or HPLC to track intermediate formation and adjust reaction timelines .
- Purification Strategies : Employ column chromatography or recrystallization to isolate the target compound from byproducts.
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing 1-(2-Morpholinoethyl)cyclopentan-1-amine?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- IR Spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹).
- HPLC/UPLC : Assess purity and quantify impurities using reverse-phase columns .
Advanced: How can computational chemistry predict the reactivity and binding interactions of 1-(2-Morpholinoethyl)cyclopentan-1-amine in biological systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model the compound’s conformational flexibility in aqueous or lipid environments to predict membrane permeability .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .
- Docking Studies : Use software like AutoDock to screen against protein targets (e.g., GPCRs) and prioritize in vitro assays. Validate with free energy calculations (MM-PBSA/GBSA) .
- ADMET Prediction : Apply tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Meta-Analysis Framework :
- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation time) across studies to minimize variability .
- Dose-Response Replication : Repeat experiments using identical protocols to confirm reproducibility.
- Statistical Reconciliation : Apply multivariate regression to identify confounding variables (e.g., solvent effects, temperature fluctuations) .
- Mechanistic Follow-Up : Use knock-out models or siRNA silencing to isolate target pathways and validate specificity .
Advanced: What experimental designs are suitable for studying the compound’s mechanism of action in neurological pathways?
Methodological Answer:
- In Vitro/In Vivo Hybrid Design :
- Dose-Escalation Protocol : Apply a staggered dosing regimen to identify therapeutic vs. toxic thresholds.
- Blinded Analysis : Ensure data collection and interpretation are performed by separate teams to reduce bias .
Advanced: How can researchers integrate this compound into a theoretical framework for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Deconstruction : Synthesize analogs with modifications to the cyclopentane ring (e.g., size, substituents) and morpholine chain (e.g., piperidine replacement) .
- Free-Wilson Analysis : Quantify contributions of each substituent to biological activity using regression models .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA maps to visualize steric, electrostatic, and hydrophobic fields influencing potency .
Basic: What stability challenges arise during storage of 1-(2-Morpholinoethyl)cyclopentan-1-amine, and how can they be mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
